molecular formula C20H36 B13826592 trans,trans-4-But-3-enyl-4''-butyl-bicyclohexyl CAS No. 323575-48-0

trans,trans-4-But-3-enyl-4''-butyl-bicyclohexyl

Cat. No.: B13826592
CAS No.: 323575-48-0
M. Wt: 276.5 g/mol
InChI Key: OHEOCAVFAYFXJN-UHFFFAOYSA-N
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Description

trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl: is a chemical compound with the molecular formula C20H36. It is characterized by its unique structure, which includes two cyclohexyl rings connected by a butenyl and a butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl typically involves the reaction of 4-butylcyclohexanone with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using column chromatography to achieve a high purity level.

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. The major products formed are ketones and carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where halogens or other functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.

Scientific Research Applications

Chemistry: : In chemistry, trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: : In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. It helps in understanding the binding mechanisms and the effects of structural modifications.

Medicine: Its structural features can be modified to create new therapeutic agents with specific biological activities.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of a butyl group.

    trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl: Similar structure but with a propenyl group instead of a butenyl group.

Uniqueness: : trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is unique due to its specific combination of butenyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

323575-48-0

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

1-but-3-enyl-4-(4-butylcyclohexyl)cyclohexane

InChI

InChI=1S/C20H36/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3,17-20H,1,4-16H2,2H3

InChI Key

OHEOCAVFAYFXJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)CCC=C

Origin of Product

United States

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